

CAS number and molecular structure of Dimethyl Phenylphosphonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl Phenylphosphonate*

Cat. No.: *B1345751*

[Get Quote](#)

An In-depth Technical Guide to **Dimethyl Phenylphosphonate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dimethyl Phenylphosphonate** (DMPP), a versatile organophosphorus compound. This document covers its fundamental chemical properties, molecular structure, synthesis protocols, and its current and potential applications in research and development.

Core Chemical and Physical Properties

Dimethyl Phenylphosphonate is a colorless to pale yellow liquid known for its utility as a chemical intermediate and flame retardant.^[1] Its key identifiers and physicochemical properties are summarized below for easy reference.

Property	Value	Citation(s)
CAS Number	2240-41-7	[2] [3] [4]
Molecular Formula	C8H11O3P	[1] [2] [3]
Molecular Weight	186.15 g/mol	[1] [4]
IUPAC Name	dimethyl phenylphosphonate	[3] [4]
Synonyms	Dimethyl benzenephosphonate, Phenylphosphonic acid dimethyl ester	[1] [2]
Appearance	Colorless to very pale yellow clear liquid	[1] [4]
Density	1.15 g/cm ³	[2]
Boiling Point	247 °C at 760 mmHg	[2]
Flash Point	117.3 °C	[2]
Refractive Index	1.5080 to 1.5100	[2]
InChI Key	OXDOANYFRLHSML-UHFFFAOYSA-N	[3] [4]
SMILES	P(OC)(OC)(=O)C1=CC=CC=C1	[1]

Molecular Structure and Visualization

The molecular structure of **Dimethyl Phenylphosphonate** consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to a phenyl group and two methoxy groups.[\[1\]](#) This structure is key to its reactivity and utility in organic synthesis.

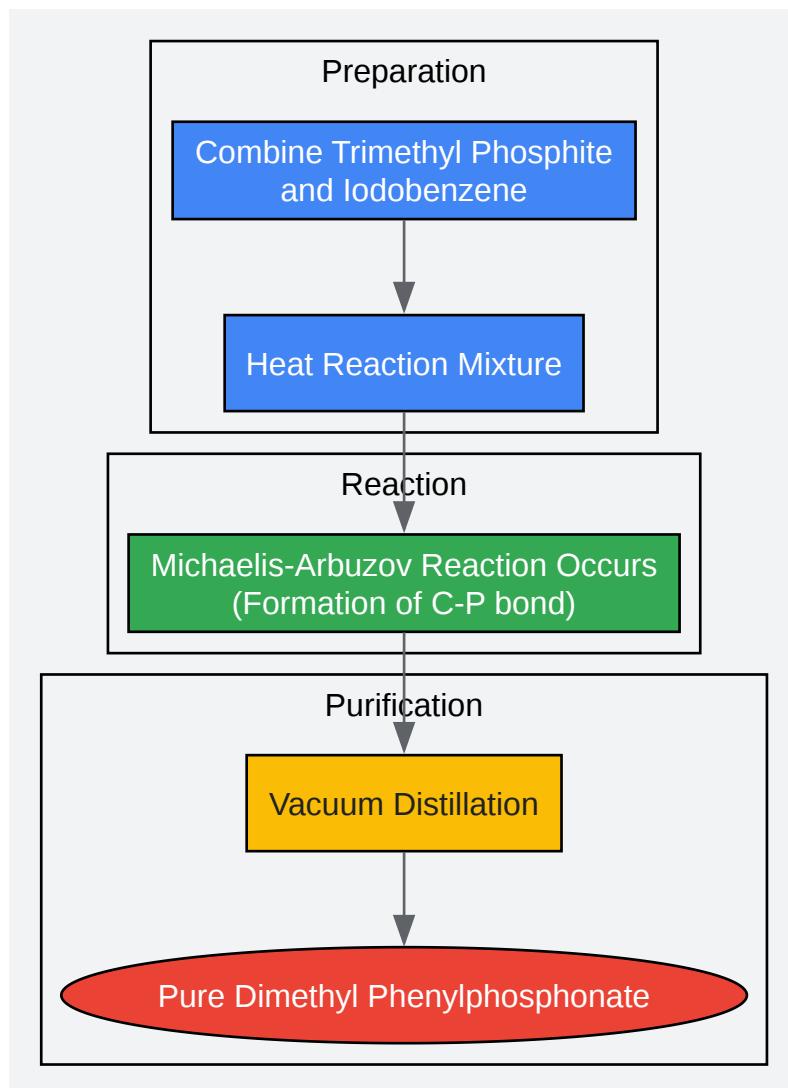
Caption: Molecular structure of **Dimethyl Phenylphosphonate**.

Synthesis and Experimental Protocols

Dimethyl Phenylphosphonate is synthesized through various methods, commonly involving the reaction of a phosphorus-containing compound with a phenyl source. Below is a representative experimental protocol based on common organophosphorus synthesis techniques.

Representative Synthesis Protocol: Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for forming carbon-phosphorus bonds. A plausible synthesis route for **Dimethyl Phenylphosphonate** involves the reaction of trimethyl phosphite with iodobenzene.^[5]


Materials:

- Trimethyl phosphite
- Iodobenzene
- Anhydrous reaction vessel
- Inert atmosphere (e.g., Nitrogen or Argon)
- Distillation apparatus

Procedure:

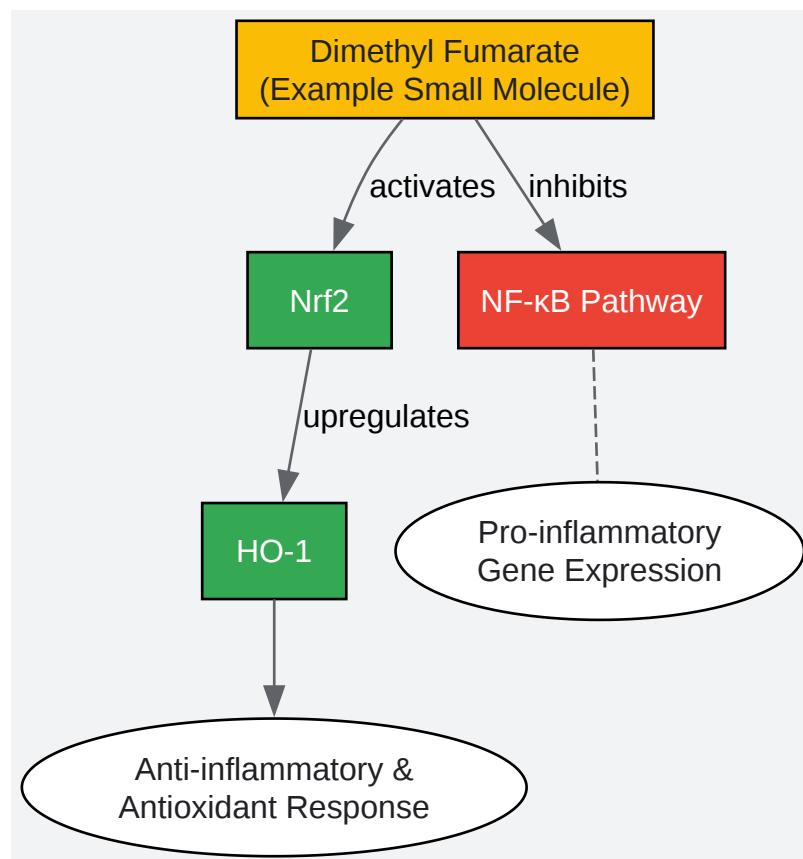
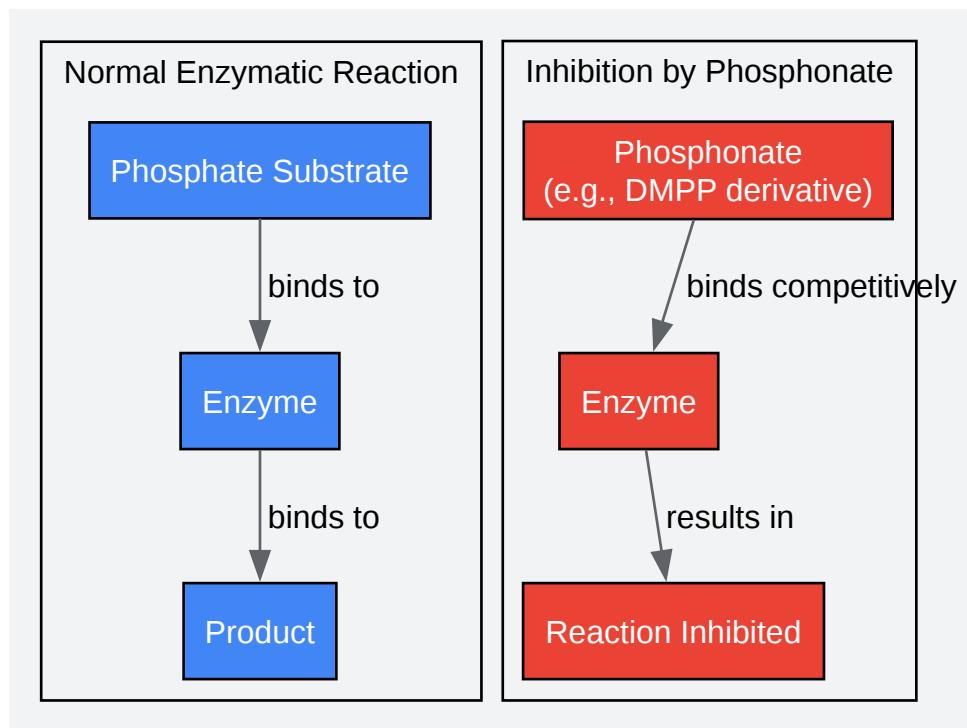
- Equimolar quantities of trimethyl phosphite and iodobenzene are added to a dry, inert-atmosphere reaction flask.^[5]
- The reaction mixture is heated. The progress of the reaction can be monitored by observing the formation of methyl iodide as a byproduct.
- Upon completion of the reaction, the crude product is purified.
- Purification is typically achieved via vacuum distillation to separate the **Dimethyl Phenylphosphonate** from any remaining starting materials and byproducts.

A similar approach involves the reaction of phenylphosphonyl dichloride with methanol in the presence of a base like sodium hydroxide.[6]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Dimethyl Phenylphosphonate**.

Applications in Research and Drug Development



Dimethyl Phenylphosphonate and its derivatives are valuable in various scientific and industrial fields.

- Organic Synthesis: It serves as a crucial reagent for synthesizing a range of phosphorus-containing organic compounds.[7]

- Pharmaceutical Intermediate: Phosphonates are recognized as non-hydrolyzable phosphate mimics, making them important structural motifs in drug design.[\[8\]](#) They are used as intermediates in the synthesis of pharmaceuticals, including antiviral and anticancer agents.[\[1\]](#)[\[9\]](#)
- Catalysis: Phenylphosphonate compounds have demonstrated potential in catalysis, such as in the synthesis of dimethyl carbonate from CO₂ and methanol.[\[7\]](#)
- Materials Science: The compound is used in the development of novel functional materials.[\[7\]](#)
- Flame Retardants: It is utilized as a flame retardant, potentially as a greener alternative to halogenated compounds.[\[1\]](#)[\[7\]](#)

Role in Signaling Pathways and Mechanism of Action

While specific signaling pathways for **Dimethyl Phenylphosphonate** are not extensively documented, the broader class of phosphonates is known to function as phosphate mimics, enabling them to act as competitive inhibitors for enzymes that process phosphate-containing substrates, such as kinases and phosphatases.[\[8\]](#) This inhibitory action is a cornerstone of their therapeutic potential.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2240-41-7: Dimethyl P-phenylphosphonate | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. Dimethylphenylphosphonate [webbook.nist.gov]
- 4. Dimethyl phenylphosphonate | 2240-41-7 [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. echemi.com [echemi.com]
- 7. Dimethyl Phenylphosphonate (2240-41-7) for sale [vulcanchem.com]
- 8. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [CAS number and molecular structure of Dimethyl Phenylphosphonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345751#cas-number-and-molecular-structure-of-dimethyl-phenylphosphonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com